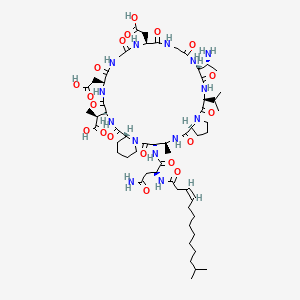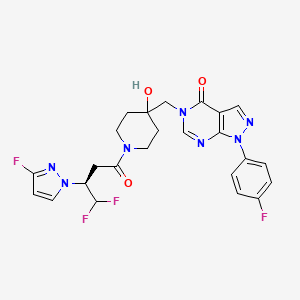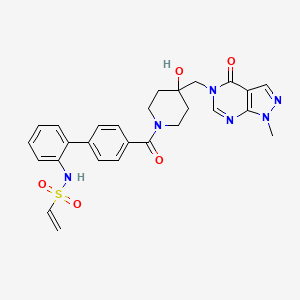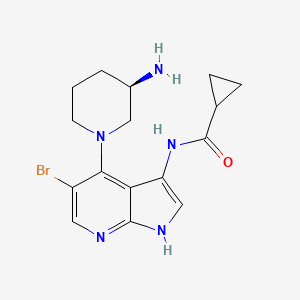
GDC-0575
科学研究应用
生化分析
Biochemical Properties
GDC-0575 interacts with the enzyme Chk1, inhibiting its activity with an IC50 value of 1.2 nM . This interaction exacerbates DNA double-strand breaks and induces apoptosis in cells, making this compound more potent in promoting DNA damage, replication stress, and cell death .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It abrogates DNA damage-induced S and G2–M checkpoints, leading to cell death . In addition, this compound has been shown to enhance the cytotoxicity of Cytarabine (AraC) in vitro, thus potentially overriding chemoresistance mechanisms involving DNA repair .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to Chk1, inhibiting its activity and leading to an increase in DNA damage and replication stress . This results in the abrogation of DNA damage-induced checkpoints, exacerbation of DNA double-strand breaks, and induction of apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to effectively block tumor growth in xenograft models, and this effect is maintained for at least 10 days after the final dose is administered .
Dosage Effects in Animal Models
In animal models, this compound is active at a dosage of 25 mg/kg as a single agent, but the efficacy is improved at higher drug doses . It has been shown to effectively block tumor growth in xenograft models .
Metabolic Pathways
Its primary mechanism of action involves the inhibition of Chk1, a key enzyme in the DNA damage response pathway .
Transport and Distribution
The transport and distribution of this compound within cells and tissues have not been fully elucidated. It is known that this compound is an oral small-molecule inhibitor, suggesting that it can be readily absorbed and distributed in the body .
Subcellular Localization
As a small molecule inhibitor of Chk1, it is likely to be distributed throughout the cell, where it can interact with its target enzyme .
准备方法
GDC-0575的合成涉及多个步骤,从制备中间体化合物开始。合成路线通常包括形成核心结构,然后进行官能团修饰以获得所需的化学性质。 反应条件通常涉及使用有机溶剂、催化剂和受控温度以确保高产率和纯度 .
This compound的工业生产方法旨在扩大实验室合成规模,同时保持最终产品的质量和一致性。 这包括优化反应条件、纯化过程和质量控制措施以满足监管标准 .
化学反应分析
GDC-0575经历各种化学反应,包括:
氧化: 这种反应涉及添加氧气或去除氢,通常使用过氧化氢或高锰酸钾等氧化剂。
还原: 这种反应涉及添加氢或去除氧,通常使用硼氢化钠或氢化铝锂等还原剂。
这些反应中常用的试剂和条件包括有机溶剂、催化剂和受控温度。 这些反应形成的主要产物取决于所用试剂和条件的具体情况,但通常涉及对this compound核心结构的修饰 .
作用机制
GDC-0575通过选择性抑制CHK1发挥作用,CHK1是DNA损伤反应和细胞周期进程的关键调节因子。通过抑制CHK1,this compound阻止了DNA修复途径的激活并诱导细胞周期停滞,从而导致对化疗药物等DNA损伤剂的敏感性增加。 这导致肿瘤细胞死亡增加和肿瘤生长减少 .
This compound的作用机制涉及的分子靶点和途径包括ATR-CHK1途径,该途径负责检测和响应DNA损伤。 This compound抑制CHK1会破坏这条途径,导致DNA损伤积累和细胞死亡 .
相似化合物的比较
GDC-0575在CHK1抑制剂中独树一帜,因为它具有很高的选择性和效力。 与其他CHK1抑制剂(如V158411、LY2603618和MK-8776)相比,它在促进DNA损伤、复制应激和细胞死亡方面更有效 .
与this compound类似的化合物包括:
V158411: 另一种CHK1抑制剂,与this compound相比效力较低。
LY2603618: 一种CHK1抑制剂,已对其在癌症治疗中的潜力进行了研究,但其效果不如this compound。
MK-8776: 一种CHK1抑制剂,在临床前研究中显示出希望,但与this compound相比,其选择性和效力较低.
属性
IUPAC Name |
N-[4-[(3R)-3-aminopiperidin-1-yl]-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl]cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrN5O/c17-11-6-19-15-13(14(11)22-5-1-2-10(18)8-22)12(7-20-15)21-16(23)9-3-4-9/h6-7,9-10H,1-5,8,18H2,(H,19,20)(H,21,23)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZRWWGASYWYGB-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C3C(=CNC3=NC=C2Br)NC(=O)C4CC4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)C2=C3C(=CNC3=NC=C2Br)NC(=O)C4CC4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



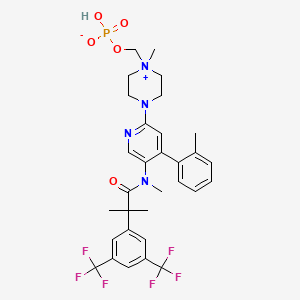
![[(2S,3R)-3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)butan-2-yl]oxymethyl dihydrogen phosphate;2,6-diaminohexanoic acid;ethanol](/img/structure/B607541.png)

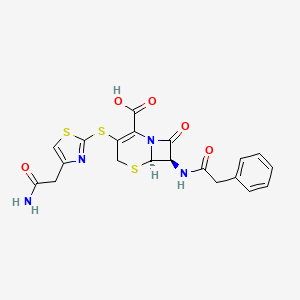
![3-[[7-[3-Aminopropyl(carbamimidoyl)amino]-2,3-dihydroimidazo[1,2-b]pyrazol-5-yl]methyl]-7-[[2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;sulfuric acid](/img/structure/B607548.png)


